Impurity Identity: Cilostazol Impurity 19 vs. Genotoxic 3-Chloropropyl Homolog
The target compound is explicitly designated as Cilostazol Impurity 19, a process-related impurity in bulk cilostazol manufacturing [1]. In sharp contrast, its 3-chloropropyl analog (CAS 73963-29-8) is a known Potential Genotoxic Impurity (PGI) due to its primary alkyl chloride alerting function [2]. Validated HPLC/MS limit test methods have been developed specifically for the 3-chloropropyl homolog, establishing a Threshold of Toxicological Concern (TTC) of 1.5 µg/day, below which levels must be controlled in the final API [2].
| Evidence Dimension | Regulatory classification and analytical control requirement |
|---|---|
| Target Compound Data | Cilostazol Impurity 19; process-specific impurity marker; no genotoxic alert classification reported |
| Comparator Or Baseline | 5-(3-Chloropropyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-29-8); Potential Genotoxic Impurity with primary alkyl chloride alert |
| Quantified Difference | TTC limit of 1.5 µg/day applies to the 3-chloropropyl analog only; Impurity 19 is monitored for process control, not for genotoxic threshold compliance |
| Conditions | Bulk cilostazol drug substance and finished drug product analyzed by validated HPLC/MS limit test per ICH Q2(R1) |
Why This Matters
The distinct regulatory classification means Impurity 19 requires different analytical method development, validation protocols, and acceptance criteria than the genotoxic 3-chloropropyl impurity, directly impacting procurement specifications for reference standards in ANDA submissions.
- [1] SynZeal. Cilostazol Impurity 19 | CAS 78760-14-2. Available at: https://www.synzeal.com/en/cilostazol-impurity-19 View Source
- [2] Bray, L., Monzani, L., Brunoldi, E., & Allegrini, P. (2015). A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product. Scientia Pharmaceutica, 83(2), 269–278. View Source
